molecular formula C8H5NO3S B13979220 3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid CAS No. 544705-00-2

3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid

Cat. No.: B13979220
CAS No.: 544705-00-2
M. Wt: 195.20 g/mol
InChI Key: GLVDVHLYTDCALR-UHFFFAOYSA-N
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Description

3-Oxo-1,3λ⁵-benzothiazole-2-carboxylic acid (CAS No. 544705-00-2) is a heterocyclic compound featuring a benzothiazole core fused with a benzene ring, substituted with a carboxylic acid group at position 2 and a keto group at position 3. Its molecular formula is C₈H₅NO₃S, and it exhibits a molecular weight of 195.20 g/mol (). This compound is synthesized via condensation reactions involving 2-aminothiophenol and carboxylic acid derivatives, often employing oxidizing agents like iodine in DMF or green methods such as microwave-assisted ionic liquid reactions ().

The compound’s dual functional groups (carboxylic acid and keto) enable diverse reactivity, including oxidation to sulfoxides/sulfones and reduction to hydroxyl derivatives (). Applications span medicinal chemistry (antimicrobial, anticancer), materials science (dyes, corrosion inhibitors), and synthetic intermediates for complex heterocycles ().

Properties

CAS No.

544705-00-2

Molecular Formula

C8H5NO3S

Molecular Weight

195.20 g/mol

IUPAC Name

3-oxido-1,3-benzothiazol-3-ium-2-carboxylic acid

InChI

InChI=1S/C8H5NO3S/c10-8(11)7-9(12)5-3-1-2-4-6(5)13-7/h1-4H,(H,10,11)

InChI Key

GLVDVHLYTDCALR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)[N+](=C(S2)C(=O)O)[O-]

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted benzothiazoles .

Scientific Research Applications

3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-1,3lambda~5~-benzothiazole-2-carboxylic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoxazole Derivatives

Benzoxazole analogs, such as 2-Oxo-2,3-dihydro-1,3-benzoxazole-4-carboxylic acid , replace sulfur with oxygen in the heterocyclic ring. This substitution reduces electron-withdrawing effects, altering reactivity. For example, benzoxazole derivatives exhibit lower thermal stability and distinct pharmacokinetic profiles compared to benzothiazoles due to weaker S–C vs. O–C bonds ().

Benzimidazole Derivatives

Benzimidazoles (e.g., 1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid ) feature nitrogen instead of sulfur, enhancing hydrogen-bonding capacity. This increases their affinity for biological targets like enzymes but reduces electrophilic reactivity in substitution reactions ().

Thiazole and Simple Benzothiazole Derivatives

  • Thiazole : Lacks the fused benzene ring and carboxylic acid group, limiting conjugation and reducing applications in medicinal chemistry ().
  • Benzothiazole-2-carboxylic acid : Absent the 3-oxo group, this compound shows weaker enzyme inhibition but comparable antimicrobial activity ().

Substituted Benzothiazole Derivatives

  • 2-(Trifluoromethyl)-1,3-benzothiazole-6-carboxylic acid : The trifluoromethyl group enhances acidity (pKa ~3.5 vs. ~4.2 for the parent compound) and metabolic stability, making it superior in drug design ().
  • 5-Methoxybenzo[d]thiazole-2-carboxylic acid : Methoxy substitution increases hydrophobicity, improving membrane permeability but reducing solubility ().
  • 2-N-Boc-amino-4-benzothiazole-6-carboxylic acid: Boc protection enhances stability in biological systems, enabling targeted delivery ().

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